molecular formula C13H24Cl2N2O B1521464 N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride CAS No. 1185176-52-6

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride

Cat. No. B1521464
M. Wt: 295.2 g/mol
InChI Key: JTCWSJIWLIDWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride” is a chemical compound with the CAS Number: 1185176-52-6 . Its molecular weight is 295.25 and its linear formula is C13H24Cl2N2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24Cl2N2O . This code provides a specific string of characters representing the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride” include its molecular weight, which is 295.25 , and its linear formula, which is C13H24Cl2N2O .

Scientific Research Applications

Herbicide Development

The structure of this compound suggests potential herbicidal activity. It could be used to synthesize ionic liquids with herbicidal properties, as seen in similar phenoxyethylammonium-based compounds . These could offer a more environmentally friendly alternative to traditional herbicides.

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-2-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.2ClH/c1-4-15(5-2)8-9-16-12-6-7-13(14)11(3)10-12;;/h6-7,10H,4-5,8-9,14H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCWSJIWLIDWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C=C1)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.